molecular formula C16H17NO3S B438107 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-32-8

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B438107
CAS No.: 182565-32-8
M. Wt: 303.4g/mol
InChI Key: AXNPNGVJYDDTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a thiophene-based compound featuring a 4,5-dimethyl-substituted thiophene core, a phenoxyacetamido group at position 2, and a carboxamide moiety at position 2.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-20-14-8-10-15(11-9-14)21(18,19)17-12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPNGVJYDDTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Cyanoacetamido Derivatives: Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate derivatives (e.g., Compound 92a in ) exhibit antioxidant activity (56.9% DPPH scavenging at 100 μM).
  • Sulfonyl and Methoxy Derivatives: Compounds like 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 919754-12-4) and N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS data in ) feature electron-withdrawing sulfonyl or methoxy groups. These substituents may improve metabolic stability but reduce nucleophilic reactivity compared to the phenoxy group .

Ring Saturation and Conformation

  • Hydrogenated Thiophene Derivatives : Tetrahydrobenzo[b]thiophene analogs (e.g., ) have saturated rings, reducing aromaticity and increasing conformational flexibility. This contrasts with the rigid, planar thiophene core of the target compound, which may enhance π-π stacking interactions in biological targets .

Physicochemical and Computational Insights

  • Exact Exchange in DFT : highlights the importance of exact exchange terms in density-functional theory (DFT) for accurate thermochemical predictions, relevant for modeling the target compound’s electronic properties .
  • Crystal Packing Analysis : Tools like Mercury CSD () enable comparative analysis of hydrogen-bonding patterns, which differ between carboxamide (target) and carboxylate () derivatives .

Key Research Findings

  • Antioxidant Superiority: Cyanoacetamido derivatives outperform phenoxyacetamido analogs in radical scavenging due to higher polarity, but the latter may excel in lipophilic environments .
  • Synthetic Flexibility: The target compound’s phenoxy group allows modular derivatization, whereas sulfonyl or methoxy groups require more complex synthetic routes .
  • Bioactivity Trade-offs : While hydrogenated thiophenes () offer metabolic stability, they may lack the target compound’s aromatic interaction capabilities .

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline (CAS No. 182565-32-8) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonyl group attached to a tetrahydroquinoline structure, which contributes to its diverse biological effects.

  • Molecular Formula: C₁₆H₁₇N₁O₃S
  • Molecular Weight: 303.38 g/mol
  • InChI Key: AXNPNGVJYDDTCZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions, often utilizing triethylamine or sodium hydroxide as a base. Purification methods such as recrystallization or chromatography are employed to achieve the desired purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its potential as an inhibitor of MCL-1, a protein associated with cancer cell survival. The modification of the sulfonyl group was found to enhance its inhibitory capacity significantly .

Table: Anticancer Activity Comparison

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A (similar structure)2.5
Compound B (modified sulfonyl)Enhanced by 73-fold

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through its mechanism of action involving the inhibition of specific enzymes linked to inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory and apoptotic pathways.
  • Receptor Modulation: The compound can bind to specific receptors or proteins that regulate cell survival and proliferation.

Study on MCL-1 Inhibition

A pivotal study focused on the development of new MCL-1 inhibitors based on tetrahydroquinoline derivatives. The research demonstrated that modifications to the sulfonyl group significantly enhanced binding affinity and inhibitory potency against MCL-1, showcasing the therapeutic potential of this compound in oncology .

Antitumor Activity Evaluation

In vitro evaluations have shown that various derivatives of tetrahydroquinoline exhibit potent antitumor activity compared to standard chemotherapeutics like Doxorubicin. Compounds derived from this class have been documented with lower IC50 values, indicating higher efficacy in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.